molecular formula C12H18N2O B13853830 2-Methyl-3-(morpholin-4-ylmethyl)aniline

2-Methyl-3-(morpholin-4-ylmethyl)aniline

Cat. No.: B13853830
M. Wt: 206.28 g/mol
InChI Key: ZSLKOSLCAPBPKV-UHFFFAOYSA-N
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Description

2-Methyl-3-(morpholin-4-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and a morpholin-4-ylmethyl group at the third position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(morpholin-4-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with morpholine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, often catalyzed by transition metals to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(morpholin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2-Methyl-3-(morpholin-4-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(morpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and morpholin-4-ylmethyl groups on the aniline ring provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-3-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C12H18N2O/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3

InChI Key

ZSLKOSLCAPBPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CN2CCOCC2

Origin of Product

United States

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